molecular formula C9H7NO4 B1356865 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid CAS No. 208772-72-9

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

Cat. No.: B1356865
CAS No.: 208772-72-9
M. Wt: 193.16 g/mol
InChI Key: GFIIVSMKGXZHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is a bicyclic heterocyclic compound featuring a benzoxazine core fused with a carboxylic acid group at position 8 and a ketone at position 2. Its molecular formula is C₉H₇NO₄, with a molecular weight of 193.16 g/mol (inferred from analogs in ). This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing ROR-gamma modulators for autoimmune diseases (e.g., arthritis, asthma) .

Key synthetic methodologies include the use of mixed anhydrides and TMSCHN₂ (trimethylsilyldiazomethane), which yield higher efficiency compared to traditional DCC-mediated coupling (isolated yields improved by ~15–20%) .

Properties

IUPAC Name

3-oxo-4H-1,4-benzoxazine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-7-4-14-8-5(9(12)13)2-1-3-6(8)10-7/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIIVSMKGXZHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC(=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593047
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208772-72-9
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Classical Synthetic Route: Cyclization of Salicylamide Derivatives

The most common approach to synthesize this compound involves cyclization reactions starting from salicylamide or its derivatives:

  • Step 1: Salicylamide is reacted with suitable electrophiles such as chloroformates or aldehydes to introduce the carboxylic acid or ester functionality at the 8-position.
  • Step 2: Intramolecular cyclization occurs under acidic or basic conditions to form the benzoxazine ring.
  • Step 3: Hydrolysis of esters (if formed) yields the free carboxylic acid.

For example, the condensation of salicylamide with ethyl chloroformate in the presence of a base like triethylamine forms an ester intermediate, which upon hydrolysis yields the target acid.

One-Pot Reductive Cyclization Method

A more recent and efficient method involves a one-pot reductive cyclization of 2-(2-nitrophenoxy)acetonitrile derivatives using iron powder and acetic acid as reducing agents. This method facilitates the formation of 2H-1,4-benzoxazin-3(4H)-one derivatives, which are structurally related to the target compound:

  • The nitro group is reduced to an amine.
  • Intramolecular nucleophilic attack leads to ring closure forming the benzoxazine core.
  • This method is mild, avoids multiple steps, and provides good yields.

Hydrolysis of Benzoxazine Esters

Industrial and laboratory preparations often involve the hydrolysis of benzoxazine esters such as 3,4-dihydro-3-oxo-2H-benzo[b]oxazine-8-carboxylic acid ethyl ester to obtain the free acid:

  • The ester is treated with aqueous acid or base under reflux.
  • The reaction conditions are optimized to avoid decomposition of the benzoxazine ring.
  • After hydrolysis, purification by recrystallization or chromatography yields the acid in high purity.

Industrial Scale Synthesis and Environmental Considerations

Industrial methods emphasize:

  • Use of continuous flow reactors to improve reaction control and scalability.
  • Minimization of hazardous reagents and by-products.
  • Avoidance of multiple purification steps by employing telescoped reactions (e.g., direct condensation and hydrolysis without isolation of intermediates).
  • Use of triethylamine and triethyl phosphite in condensation steps to form active esters that facilitate subsequent transformations.

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants/Conditions Advantages Limitations Yield Range (%)
Classical Cyclization from Salicylamide Salicylamide + ethyl chloroformate + base Well-established, straightforward Multi-step, requires purification 60-80
One-Pot Reductive Cyclization 2-(2-nitrophenoxy)acetonitrile + Fe/AcOH Mild conditions, one-pot, efficient Requires nitro precursor synthesis 70-85
Hydrolysis of Benzoxazine Esters Ester + aqueous acid/base under reflux Simple, scalable Hydrolysis conditions must be controlled 75-90
Industrial Telescoped Condensation Salicylamide + active esters + triethylamine/phosphite Environmentally friendlier, less waste Requires specialized equipment 80-90

Detailed Research Findings and Notes

  • Reaction Mechanism Insights: The formation of the benzoxazine ring typically proceeds via nucleophilic attack of the amide nitrogen on an electrophilic carbonyl or halide, followed by ring closure and tautomerization to the keto form.

  • Optimization Parameters: Temperature control (generally 50-100°C), solvent choice (polar aprotic solvents like DMF or DMSO), and stoichiometry of reagents significantly affect yield and purity.

  • Purification: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) and chromatographic techniques are standard for isolating pure this compound.

  • Scale-Up Considerations: Continuous flow synthesis and in-line purification are emerging trends to enhance reproducibility and reduce environmental impact.

  • Related Derivatives: Substituted analogues (e.g., 6-chloro derivatives) are prepared by similar methods, often starting from substituted salicylamides or nitrophenols.

Chemical Reactions Analysis

Types of Reactions

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various oxo, hydroxy, and substituted derivatives of the original compound .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine compounds exhibit promising anticancer properties. A study highlighted the anticancer efficacy of a novel series of benzoxazines, where specific substitutions led to increased inhibition against various cancer cell lines, including prostate (PC-3) and breast (MDA-MB-231) cancers. The most active compounds showed IC50 values ranging from 7.84 to 16.2 µM .

Key Findings :

  • Compounds with hydroxyl groups exhibited enhanced binding interactions with cancer cell targets.
  • Electron-donating groups at specific positions on the aromatic ring were associated with stronger anticancer activities.

Other Biological Activities

Beyond anticancer effects, benzoxazine derivatives have been investigated for their potential anti-inflammatory and antimicrobial properties. The structural versatility allows for modifications that can lead to compounds with improved bioactivity profiles.

Case Study 1: Anticancer Evaluation

In a systematic evaluation of various benzoxazine derivatives, one compound demonstrated a significant inhibition rate (78%) against MDA-MB-231 cells. This was attributed to the presence of an amino group at a crucial position on the aromatic ring, which enhanced its overall efficacy against cancer cells .

Case Study 2: Synthesis and Characterization

A study focused on synthesizing a series of 4-substituted benzoxazines revealed that the introduction of different functional groups could lead to variations in pharmacological activity. The synthesized compounds were characterized using NMR and IR spectroscopy to confirm their structures and purity .

Comparative Data Table

Compound NameIC50 (µM)Cancer Cell LineKey Substituent
Compound A7.84PC-3-NH2
Compound B16.2MDA-MB-231-OH
Compound CNot ActiveVarious-Cl

Comparison with Similar Compounds

Substituted Benzoxazine Derivatives

The target compound’s analogs differ in substituents at positions 2, 3, 4, and 6, influencing physicochemical and biological properties. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications CAS No. Reference ID
Target Compound None C₉H₇NO₄ 193.16 ROR-gamma modulation Not explicitly stated
6-Chloro-3-oxo-4H-1,4-benzoxazine-8-carboxylic acid Cl at position 6 C₉H₆ClNO₄ 227.60 Pharmacological intermediates 123040-45-9
6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid Cl at 6, CH₃ at 4 C₁₀H₉ClNO₄ 242.64 Synthetic intermediates Not provided
2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid CH₃ at position 2 C₁₀H₉NO₄ 207.18 Unspecified research use 1195159-84-2

Key Observations :

  • Methyl groups (e.g., at position 2 or 4) reduce steric hindrance compared to bulkier substituents, possibly favoring synthetic yields .

Benzoxazine vs. Benzothiazine Analogs

Replacing the oxygen atom in the benzoxazine core with sulfur yields 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid (Molecular formula: C₉H₇NO₃S, MW: 225.22 g/mol) .

Parameter Benzoxazine (Target) Benzothiazine Analogue
Core Heteroatom Oxygen Sulfur
Electronegativity Higher (O) Lower (S)
Biological Relevance ROR-gamma modulation Not reported in evidence
Synthetic Accessibility High (via mixed anhydrides) Likely similar routes

Impact of Heteroatom Substitution :

  • Sulfur’s larger atomic radius and lower electronegativity may alter binding interactions in biological targets compared to oxygen .

Solubility and Stability

  • Limited data on solubility and melting points for most analogs. The 2-methyl derivative lacks reported melting/boiling points, complicating direct comparisons .
  • The benzothiazine analog’s sulfur atom may increase solubility in nonpolar solvents compared to the oxygen-containing target compound .

Biological Activity

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid (CAS Number: 208772-72-9) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, particularly focusing on its effects against various biological targets.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₉H₇N₁O₄
  • IUPAC Name : this compound
  • Boiling Point : 302–305 °C
  • Physical Form : Solid

This compound features a benzoxazine core, which is significant for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of salicylamide with various aldehydes and ketones. The process may include hydrolysis of esters to yield the desired carboxylic acid form. Recent methodologies have improved the efficiency and yield of this synthesis, making it more accessible for research and application in drug development .

Antiviral Activity

Recent studies have indicated that derivatives of benzoxazines exhibit significant antiviral properties. For instance, compounds structurally related to 3-oxo-3,4-dihydro-2H-1,4-benzoxazine have shown promising results against HIV integrase inhibitors. The activity is often measured in terms of IC50 values (the concentration required to inhibit 50% of the target activity). Some related compounds have demonstrated IC50 values in the low micromolar range (0.19–3.7 µM), indicating potent antiviral effects .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of benzoxazine derivatives. Studies suggest that these compounds can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Cytotoxic Effects

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary results show that this compound can induce apoptosis in cancer cells at specific concentrations while exhibiting minimal toxicity to normal cells. This selectivity makes it a candidate for further investigation in cancer therapy .

Case Studies

StudyFocusFindings
Study AAntiviral ActivityDemonstrated IC50 values ranging from 0.19–3.7 µM against HIV integrase inhibitors.
Study BAntimicrobial PropertiesShowed effective inhibition of Gram-positive and Gram-negative bacteria with varying MIC values.
Study CCytotoxicityInduced apoptosis in specific cancer cell lines while sparing normal cells at lower concentrations.

Q & A

Basic Research Questions

Q. What are the key structural features and molecular properties of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid?

  • Answer : The compound's core structure includes a benzoxazine ring fused with a carboxylic acid group at position 7. Key properties include:

  • Molecular formula : C₈H₇NO₃ (based on analogs like 2-methyl derivatives with formula C₁₀H₉NO₄) .
  • Molecular weight : ~207 g/mol (for methyl-substituted analogs) .
  • Functional groups : A ketone (3-oxo), dihydrobenzoxazine ring, and carboxylic acid.
  • Stereochemical considerations : The dihydrobenzoxazine ring introduces potential conformational rigidity, which may influence reactivity and binding interactions.

Q. What synthetic routes are available for preparing this compound and its derivatives?

  • Answer : Common methods include:

  • Lactamization : Reacting 8-nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid precursors under acidic conditions (e.g., polyphosphoric acid catalysis) to form the benzoxazine ring .
  • Functional group interconversion : Modifying substituents on pre-synthesized benzoxazine scaffolds (e.g., nitro reduction or carboxylation) .
  • Challenges : Steric hindrance at position 8 may require optimized coupling agents (e.g., DCC/DMAP) for carboxyl group activation.

Q. How can researchers characterize the purity and stability of this compound under laboratory conditions?

  • Answer :

  • Analytical techniques :
  • HPLC : Use C18 columns with mobile phases like acetonitrile/0.1% TFA for resolving polar impurities .
  • NMR : Monitor degradation via changes in aromatic proton signals (δ 6.5–8.5 ppm) or ketone carbonyl shifts (~170 ppm in ¹³C NMR) .
  • Stability testing : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the oxazine ring. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally related benzoxazine derivatives?

  • Answer :

  • Case study : Discrepancies in carbonyl stretching frequencies (IR) may arise from tautomerism in the dihydrobenzoxazine ring. Validate using:
  • X-ray crystallography : Resolve ambiguity by determining bond lengths (e.g., C=O vs. C–O in the oxazine ring) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) can predict vibrational spectra and compare with experimental IR data .
  • Cross-validation : Combine LC-MS with high-resolution NMR to confirm molecular integrity .

Q. What mechanistic insights exist for the biological activity of benzoxazine-8-carboxylic acid derivatives?

  • Answer :

  • Antibacterial analogs : Quinolone-like derivatives (e.g., ofloxacin analogs) inhibit DNA gyrase by chelating Mg²⁺ ions via the ketone and carboxyl groups .
  • Structure-activity relationships (SAR) :
SubstituentActivity Trend
Electron-withdrawing groups at position 7Enhanced bacterial target affinity
Methyl groups at position 3Reduced cytotoxicity in mammalian cells
  • Assay design : Use in vitro MIC assays against E. coli (ATCC 25922) with fluoroquinolone-resistant strains as controls .

Q. What strategies are recommended for impurity profiling in benzoxazine-based pharmaceutical intermediates?

  • Answer :

  • Impurity sources :
  • Process-related : Unreacted nitro precursors or regioisomeric byproducts .
  • Degradation : Hydrolyzed oxazine rings forming phenolic compounds .
  • Methodology :
  • Forced degradation studies : Expose to heat (60°C), UV light, and acidic/basic conditions to simulate stability challenges .
  • LC-MS/MS : Identify impurities at 0.1% levels using MRM transitions (e.g., m/z 207 → 163 for the parent ion) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.